2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1354777-29-9
VCID: VC11545934
InChI: InChI=1S/C8H14N2/c1-2-10-7-3-4-8(10)5-6-9/h3-4,7H,2,5-6,9H2,1H3
SMILES:
Molecular Formula: C8H14N2
Molecular Weight: 138.21 g/mol

2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine

CAS No.: 1354777-29-9

VCID: VC11545934

Molecular Formula: C8H14N2

Molecular Weight: 138.21 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine - 1354777-29-9

Description

2-(1-Ethyl-1H-pyrrol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of substituted amines, characterized by a pyrrole ring structure functionalized with an ethyl group and an ethanamine chain. This compound's molecular framework suggests potential applications in organic synthesis, medicinal chemistry, and as a precursor for more complex molecules.

Synthesis Pathways

The synthesis of 2-(1-Ethyl-1H-pyrrol-2-yl)ethan-1-amine can be achieved through various methods:

3.1 Alkylation of Pyrrole Derivatives
Pyrrole can undergo alkylation at its nitrogen atom using ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate). Subsequent functionalization at the second carbon with a bromoethylamine derivative yields the final product.

3.2 Reductive Amination
A two-step process involving:

  • Reaction of 2-acetylpyrrole with ethylamine to form an imine intermediate.

  • Reduction of the imine using a reducing agent like sodium borohydride to produce the ethanamine derivative.

Potential Applications

5.1 Medicinal Chemistry
The compound's amine functionality and pyrrole core make it a candidate for:

  • Drug design, particularly in targeting enzyme active sites.

  • Synthesis of pharmaceuticals involving heterocyclic scaffolds.

5.2 Organic Synthesis
It may serve as:

  • A building block for more complex heterocyclic compounds.

  • A precursor in polymer chemistry due to its reactive amine group.

Biological Activity

While specific biological evaluations for 2-(1-Ethyl-1H-pyrrol-2-yl)ethan-1-amine are not readily available, compounds with similar structures often exhibit:

  • Antimicrobial properties.

  • Potential as enzyme inhibitors, particularly due to their heterocyclic nature.

Further studies involving molecular docking and in vitro assays are necessary to explore these properties.

Safety and Handling

Given its amine group, this compound is likely:

  • Corrosive or irritating to skin and eyes.

  • Reactive under acidic or oxidative conditions.

Proper laboratory safety protocols, including gloves and goggles, should be employed when handling this substance.

CAS No. 1354777-29-9
Product Name 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine
Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
IUPAC Name 2-(1-ethylpyrrol-2-yl)ethanamine
Standard InChI InChI=1S/C8H14N2/c1-2-10-7-3-4-8(10)5-6-9/h3-4,7H,2,5-6,9H2,1H3
Standard InChIKey UZHJWWNKUFBJHO-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC=C1CCN
Purity 95
PubChem Compound 66404226
Last Modified Aug 25 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator